3-Fluoro-2-methylphenylacetic acid

Übersicht

Beschreibung

3-Fluoro-2-methylphenylacetic acid is a chemical compound related to various research areas, including the synthesis of drug-like libraries, chiral derivatizing agents, and key building blocks for pharmaceuticals. Although the provided papers do not directly discuss 3-Fluoro-2-methylphenylacetic acid, they involve related compounds and methodologies that can be informative for understanding its properties and synthesis.

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds often involves multi-step reactions. For instance, the synthesis of a library using 3-chloro-4-hydroxyphenylacetic acid as a scaffold involves converting it to a methyl ester and then reacting with primary amines . Similarly, the synthesis of (S)-2-(4-fluorophenyl)-3-methylbutanoic acid starts from 4-fluorophenylacetic acid and includes steps like asymmetric hydrogenation . These methods could potentially be adapted for the synthesis of 3-Fluoro-2-methylphenylacetic acid by considering the specific substituents and reaction conditions required.

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds can be elucidated using spectroscopic data, including NMR and X-ray crystallography . The influence of substituents on the molecular structure can be significant, as seen in the study of 2-fluoro-2-phenylacetic acid derivatives, where fluorine NMR spectroscopy was used to distinguish enantiomers . These techniques are crucial for confirming the structure of synthesized compounds, including 3-Fluoro-2-methylphenylacetic acid.

Chemical Reactions Analysis

Fluorinated aromatic compounds can undergo various chemical reactions. For example, the Friedel-Crafts reaction was used in the synthesis of a BACE1 inhibitor starting from 3-bromo-4-fluorophenylacetic acid . The reactivity of such compounds can be influenced by the presence of fluorine, which can affect the electronic properties of the molecule. The reactions of 1-amino-2-(4-fluorophenyl)ethylphosphonates with different reagents demonstrate the versatility of fluorinated compounds in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds can be quite distinct due to the presence of fluorine atoms. For instance, the use of 2-fluoro-2-phenylacetic acid as a chiral derivatizing agent relies on its ability to form diastereoisomeric esters with distinct NMR properties . The electronic effects of substituents on fluorine atoms can be analyzed through space in minor conformations, providing insights into the compound's reactivity and interactions . These properties are essential for understanding how 3-Fluoro-2-methylphenylacetic acid might behave in various environments and reactions.

Wissenschaftliche Forschungsanwendungen

Fluorescent Probes

- Specific Scientific Field : Biomedical Research, Environmental Monitoring, and Food Safety .

- Summary of the Application : Fluorescent probes are sensitive, selective, non-toxic in detection and thus provided a new solution in these fields . They can detect biomolecules or molecular activities within cells through fluorescence signals .

- Methods of Application or Experimental Procedures : The design of fluorescent probe requires a clear synthesis idea, including the determination of target molecules, the selection of fluorescent dyes and the introduction of target groups . The fluorescent dye is the core part of the fluorescent probes and requires the selection of a suitable fluorescent dye . To increase the affinity between the fluorescent probes and the target molecule, targeting groups need to be introduced onto the fluorescent dye .

- Results or Outcomes : The development of new fluorescent probes and the improvement of existing ones have become a research hotspot . They have been widely used in various fields such as biomedical, environmental monitoring, and food safety .

Fluoro-modified Nucleic Acids

- Specific Scientific Field : Biomedical Research .

- Summary of the Application : Incorporating fluoro-modifications into nucleic acids offers striking biophysical and biochemical features, and thus significantly extends the breadth and depth of biological applications of nucleic acids . This includes nucleic acid-based therapeutics, 18 F PET imaging, and mechanistic studies of DNA modifying enzymes .

- Methods of Application or Experimental Procedures : Fluoro-modified nucleic acids are synthesized through either solid phase synthesis or the enzymatic approach . The unique physical properties of a fluorine atom make these modifications possible .

- Results or Outcomes : The utility of 19 F NMR and MRI for probing the structure, dynamics, and molecular interactions of fluorinated nucleic acids is reviewed .

Safety And Hazards

Eigenschaften

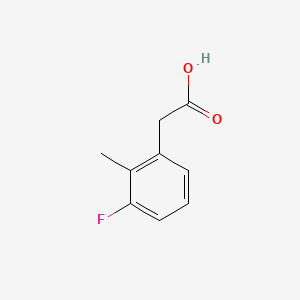

IUPAC Name |

2-(3-fluoro-2-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6-7(5-9(11)12)3-2-4-8(6)10/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESQUNYKCICBQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381349 | |

| Record name | 3-Fluoro-2-methylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-methylphenylacetic acid | |

CAS RN |

500912-16-3 | |

| Record name | 3-Fluoro-2-methylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500912-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-2-methylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bis[3,5-bis(trifluoromethyl)phenyl]methanol](/img/structure/B1306020.png)